(2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3 (2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3
Brand Name: Vulcanchem
CAS No.: 1114834-63-7
VCID: VC0129431
InChI:
SMILES:
Molecular Formula: C₂₃H₃₂O₅
Molecular Weight: 388.5

(2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3

CAS No.: 1114834-63-7

Cat. No.: VC0129431

Molecular Formula: C₂₃H₃₂O₅

Molecular Weight: 388.5

* For research use only. Not for human or veterinary use.

(2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3 - 1114834-63-7

Specification

CAS No. 1114834-63-7
Molecular Formula C₂₃H₃₂O₅
Molecular Weight 388.5

Introduction

Chemical Identity and Structure

Nomenclature and Identification

The compound under investigation possesses a complex stereochemically-defined structure with multiple chiral centers. Its identification parameters are summarized in Table 1.

Table 1: Identification Parameters

ParameterValue
Full Chemical Name(2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl Ester
CAS Registry Number1114834-63-7
Common UsagePravastatin Impurity 3
Reference CodesRCLST578303, TR-M303875, 4Z-P-1314

The compound consists of a (2S)-2-methylbutanoic acid component esterified with a complex alcohol containing a naphthalene-derived structure and a dihydropyran moiety . Its name explicitly identifies the absolute configuration at each of its seven stereogenic centers (1S,3S,7S,8S,8aR and 2R), highlighting the structural complexity and stereochemical precision required for its pharmaceutical applications .

Structural Properties

The molecular characteristics of this compound reflect its complex structure, combining multiple functional groups and a precise three-dimensional arrangement.

Table 2: Structural Properties

PropertyDescription
Molecular FormulaC₂₃H₃₂O₅
Molecular Weight388.5 g/mol
SMILES NotationCCC@HC(=O)O[C@H]1CC@HC=C2C=CC@HC@H[C@@H]12
Structural FeaturesNaphthalene-derived core, pyran ring, ester linkage, hydroxyl group

The compound contains seven stereogenic centers that must maintain precise spatial orientation for its intended application . The (2S)-2-methylbutanoic acid portion represents one of two possible enantiomeric forms of 2-methylbutanoic acid, specifically the S-enantiomer which naturally occurs in various fruits such as apples and apricots .

Physical and Chemical Properties

Physical Characteristics

This compound exhibits specific physical properties that influence its handling, storage, and application requirements.

Table 3: Physical Properties

PropertyDescription
AppearanceWhite to off-white solid
SolubilitySlightly soluble in chloroform, dichloromethane, and methanol
StabilityLight sensitive, temperature sensitive
Storage Temperature-20°C
Shipping ConditionsBlue ice

The compound's limited solubility profile in common organic solvents reflects its complex structure with both polar and non-polar regions . Its sensitivity to both light and temperature necessitates special handling procedures to maintain structural integrity during storage and transportation .

Synthesis and Applications

Synthetic Relevance

The compound plays a significant role in pharmaceutical synthesis, particularly as an intermediate in the production of Pravastatin-related compounds . Pravastatin belongs to the statin class of medications used to lower cholesterol levels and prevent cardiovascular disease.

As noted in research publications, this compound specifically serves as an intermediate in the synthesis of Pravastatin impurities . Such impurities require careful monitoring in pharmaceutical production to ensure drug safety and efficacy. The compound's precise stereochemistry is crucial, as even small variations in spatial arrangement can significantly affect biological activity.

Research and Analytical Applications

The primary application of this compound appears to be as a reference standard for analytical purposes:

  • Identification and quantification of Pravastatin impurities in pharmaceutical quality control

  • Method development for high-performance liquid chromatography (HPLC) analysis

  • Structure-activity relationship studies of Pravastatin derivatives

SupplierCatalog NumbersAvailable QuantitiesPrice Range (where available)
ClinivexRCLST578303Not specifiedNot specified
CymitQuimicaTR-M303875, 4Z-P-131410mg, 25mg, 100mg€409.00 - €2,052.00
LGC StandardsTRC-M303875Not specifiedNot specified
SynZeal ResearchSZ-P025011Not specifiedNot specified

The compound is typically marketed as a controlled product with restrictions on purchase, and may require documentation to meet relevant regulations . Its relatively high price reflects the complexity of its synthesis and purification processes, as well as its specialized applications .

Quality Specifications

Available commercial sources provide the following specifications for research-grade material:

Table 5: Quality Specifications

ParameterValue
Purity>95% (HPLC)
Storage ConditionsAmber vial, -20°C freezer, under inert atmosphere
Stability ConcernsLight sensitive, temperature sensitive
Analytical MethodsHPLC
Country of OriginCanada (for some suppliers)

The compound's sensitivity necessitates specific storage and shipping conditions to maintain its structural integrity . Recommendations include storage in amber vials at -20°C under inert atmosphere, and shipping with blue ice to maintain low temperatures during transport .

Structure-Property Relationships

Parent Compound Properties

The parent acid can be prepared through various synthetic methods, including:

  • Grignard reaction using 2-chlorobutane and carbon dioxide (for racemic mixture)

  • Asymmetric hydrogenation of tiglic acid using ruthenium-BINAP catalyst (for enantiopure forms)

Structural Complexity and Functionality

The naphthalene-derived and pyran portions of the molecule introduce significant structural complexity with multiple stereogenic centers. This complex three-dimensional arrangement is critical for the compound's specific role in pharmaceutical applications, where spatial orientation directly impacts biological activity and analytical identification.

The presence of a lactone (cyclic ester) in the pyran portion contributes to the molecule's chemical reactivity and may influence its metabolic fate in biological systems. The hydroxyl group at the 3-position represents another reactive site that may participate in various chemical transformations.

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